2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
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Overview
Description
2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid is a complex organic compound with the molecular formula C24H22N2O5. It is known for its unique structure, which includes a dimethylphenoxy group, an acetyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Dimethylphenoxy Acetyl Intermediate: This step involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenoxyacetyl chloride.
Amidation Reaction: The intermediate is then reacted with 3-aminobenzoic acid to form 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid.
Final Coupling: The product from the previous step is coupled with 2-aminobenzoic acid under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoic acid
- 2-[(3-{[(3,4-Dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid
- 2-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid
Uniqueness
2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
5975-49-5 |
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Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-15-10-11-19(12-16(15)2)31-14-22(27)25-18-7-5-6-17(13-18)23(28)26-21-9-4-3-8-20(21)24(29)30/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)(H,29,30) |
InChI Key |
KCNVWSNMVWWFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
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